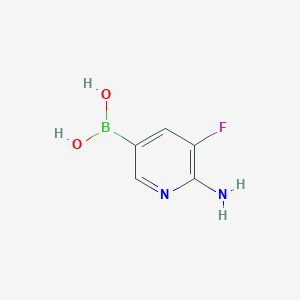

(6-Amino-5-fluoropyridin-3-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-Amino-5-fluoropyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with amino and fluorine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and tolerant of various functional groups.

Industrial Production Methods

Industrial production of (6-Amino-5-fluoropyridin-3-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-5-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halogenated aromatic compounds in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Substitution: The amino and fluorine groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Boronic Esters: Formed from oxidation reactions.

Scientific Research Applications

(6-Amino-5-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.

Materials Science: Employed in the development of advanced materials with unique properties.

Biological Research: Utilized in the study of enzyme inhibition and molecular recognition.

Industrial Applications: Used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (6-Amino-5-fluoropyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In medicinal chemistry, it can inhibit enzymes by forming reversible covalent bonds with active site residues. The boronic acid group interacts with nucleophilic amino acids, such as serine or threonine, in the enzyme’s active site, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

6-Fluoro-3-pyridinylboronic acid: Similar structure but lacks the amino group.

2-Fluoro-5-pyridylboronic acid: Another fluorinated pyridine boronic acid with different substitution patterns.

Uniqueness

(6-Amino-5-fluoropyridin-3-yl)boronic acid is unique due to the presence of both amino and fluorine groups on the pyridine ring, which can enhance its reactivity and binding affinity in various applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industrial applications .

Biological Activity

(6-Amino-5-fluoropyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities and utility in various synthetic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group and a fluorine atom, alongside a boronic acid moiety. This unique structure facilitates its role in various chemical reactions, particularly the Suzuki–Miyaura coupling, which is crucial for forming carbon-carbon bonds in organic synthesis.

The primary biological activity of this compound is linked to its ability to form reversible covalent bonds with proteins. This property allows it to act as an inhibitor or modulator of enzymatic activity, which is vital for therapeutic applications. The boronic acid group can interact with serine and cysteine residues in enzymes, making it a candidate for designing enzyme inhibitors.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes, contributing to its potential as a therapeutic agent. For instance, studies have suggested that compounds with similar structures can exhibit significant inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression .

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | IC50 Value (µM) | Notable Features |

|---|---|---|

| This compound | TBD | Potential HDAC inhibitor |

| SF5-vorinostat | 3.64 | Increased potency due to fluorination |

| Largazole | TBD | High selectivity towards HDAC6 |

Case Studies

- Inhibition of HDACs : A study comparing fluorinated derivatives found that increasing fluorination generally enhanced potency against HDACs. The introduction of fluorine at specific positions improved the interaction with the target enzymes, suggesting a similar potential for this compound .

- Antibacterial Activity : Research has indicated that compounds similar to this compound exhibit antibacterial properties against resistant strains of bacteria. For example, derivatives with a pyridinyl group showed enhanced efficacy against Streptococcus pneumoniae and Haemophilus influenzae, indicating possible applications in treating bacterial infections .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is influenced by its solubility and stability under physiological conditions. Its solubility in solvents like methanol suggests potential bioavailability when formulated appropriately for drug delivery systems.

Properties

Molecular Formula |

C5H6BFN2O2 |

|---|---|

Molecular Weight |

155.93 g/mol |

IUPAC Name |

(6-amino-5-fluoropyridin-3-yl)boronic acid |

InChI |

InChI=1S/C5H6BFN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H,(H2,8,9) |

InChI Key |

ZMESWWDSTPRWQM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(N=C1)N)F)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.